molecular formula C3H4F3NO3 B1597161 1,1,1-Trifluoro-3-nitropropan-2-ol CAS No. 453-35-0

1,1,1-Trifluoro-3-nitropropan-2-ol

Cat. No.: B1597161
CAS No.: 453-35-0
M. Wt: 159.06 g/mol
InChI Key: OKGNJIYNSOKKFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-3-nitropropan-2-ol is an organic compound with the molecular formula C3H4F3NO3 and a molecular weight of 159.06 g/mol. It is characterized by the presence of a trifluoromethyl group and a nitro group attached to a propan-2-ol backbone. This compound is known for its unique chemical properties and has various applications in scientific research and industry.

Chemical Reactions Analysis

Common Reagents and Conditions:

    Major Products Formed:

    • Oxidation: The oxidation of 1,1,1-trifluoro-3-nitropropan-2-ol can yield carboxylic acids or other oxidized derivatives.

    • Reduction: Reduction reactions can produce amines or other reduced derivatives.

    • Substitution: Substitution reactions can lead to the formation of various substituted products depending on the nucleophile used.

    Scientific Research Applications

    1,1,1-Trifluoro-3-nitropropan-2-ol has several applications in scientific research, including:

    • Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

    • Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

    Mechanism of Action

    The mechanism by which 1,1,1-trifluoro-3-nitropropan-2-ol exerts its effects depends on the specific application. In chemical reactions, it may act as an electrophile or nucleophile, depending on the reaction conditions. The molecular targets and pathways involved can vary widely based on the context in which the compound is used.

    Comparison with Similar Compounds

    • 1,1,1-Trifluoro-2-propanol

    • 3-Nitropropan-2-ol

    • 1,1,1-Trifluoro-3-nitrobutan-2-ol

    • 1,1,1-Trifluoro-2-nitropropan-2-ol

    Is there anything specific you would like to know more about?

    Properties

    IUPAC Name

    1,1,1-trifluoro-3-nitropropan-2-ol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C3H4F3NO3/c4-3(5,6)2(8)1-7(9)10/h2,8H,1H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OKGNJIYNSOKKFT-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C(C(C(F)(F)F)O)[N+](=O)[O-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C3H4F3NO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70381818
    Record name 1,1,1-trifluoro-3-nitropropan-2-ol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70381818
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    159.06 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    453-35-0
    Record name 1,1,1-Trifluoro-3-nitro-2-propanol
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=453-35-0
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 1,1,1-trifluoro-3-nitropropan-2-ol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70381818
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    1,1,1-Trifluoro-3-nitropropan-2-ol
    Reactant of Route 2
    Reactant of Route 2
    1,1,1-Trifluoro-3-nitropropan-2-ol
    Reactant of Route 3
    Reactant of Route 3
    1,1,1-Trifluoro-3-nitropropan-2-ol
    Reactant of Route 4
    Reactant of Route 4
    1,1,1-Trifluoro-3-nitropropan-2-ol
    Reactant of Route 5
    1,1,1-Trifluoro-3-nitropropan-2-ol
    Reactant of Route 6
    Reactant of Route 6
    1,1,1-Trifluoro-3-nitropropan-2-ol

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.